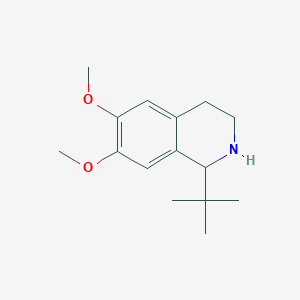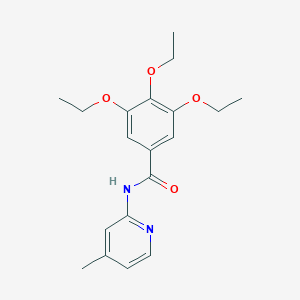
1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (TDIQ) is a synthetic compound that belongs to the isoquinoline family. It is a highly versatile molecule that has been used in various scientific research applications due to its unique chemical properties.
作用机制
1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exerts its biological effects by interacting with various cellular targets. It has been shown to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase, which are involved in the regulation of cell growth and proliferation. This compound has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the activity of various signaling pathways. This compound has also been shown to modulate the release of various neurotransmitters and hormones, which are involved in the regulation of mood and behavior.
实验室实验的优点和局限性
1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several advantages for use in lab experiments. It is a highly versatile molecule that can be easily synthesized and modified to suit specific research needs. This compound has also been shown to have a high degree of selectivity and potency, which makes it an attractive candidate for drug development. However, this compound has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
未来方向
1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several potential future directions for scientific research. It can be used in the development of new drugs for the treatment of various diseases, including cancer, Parkinson's disease, and Alzheimer's disease. This compound can also be used in the study of various biological processes, such as cell signaling and neurotransmitter regulation. Additionally, this compound can be modified to improve its pharmacological properties, such as solubility and bioavailability.
Conclusion:
In conclusion, this compound is a highly versatile molecule that has been extensively used in scientific research. It has been shown to have various biological effects and potential therapeutic applications. This compound has several advantages for use in lab experiments, but also has some limitations. Future research on this compound can lead to the development of new drugs and a better understanding of various biological processes.
合成方法
1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be synthesized using the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine. In this reaction, 1,2,3,4-tetrahydroisoquinoline is reacted with tert-butylglyoxylate and methanol in the presence of a Lewis acid catalyst to yield this compound.
科学研究应用
1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been extensively used in scientific research due to its unique chemical structure and properties. It has been used as a ligand in the development of new drugs and in the study of various biological processes. This compound has been shown to have anticancer, antiviral, and antimicrobial properties. It has also been used in the development of new drugs for the treatment of Parkinson's disease and Alzheimer's disease.
属性
分子式 |
C15H23NO2 |
|---|---|
分子量 |
249.35 g/mol |
IUPAC 名称 |
1-tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C15H23NO2/c1-15(2,3)14-11-9-13(18-5)12(17-4)8-10(11)6-7-16-14/h8-9,14,16H,6-7H2,1-5H3 |
InChI 键 |
FOAHVIKIRZCFDA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1C2=CC(=C(C=C2CCN1)OC)OC |
规范 SMILES |
CC(C)(C)C1C2=CC(=C(C=C2CCN1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(2-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253366.png)
![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)
![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)




![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)





![Dimethyl 2-{[(4-bromophenyl)sulfonyl]amino}terephthalate](/img/structure/B253409.png)